2-(2,6-Dimethylphenyl)-2-pentanol
Description
2-(2,6-Dimethylphenyl)-2-pentanol is a tertiary alcohol featuring a 2,6-dimethylphenyl substituent attached to a pentanol backbone.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-9-13(4,14)12-10(2)7-6-8-11(12)3/h6-8,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAVZHRWFMGUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=C(C=CC=C1C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(2,6-Dimethylphenyl)-2-pentanol, enabling comparative analysis:
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol (CAS 28180-47-4)
- Structure : Features a hexafluoroisopropyl group (-C(CF₃)₂OH) attached to the 2,6-dimethylphenyl ring.
- Key Differences: Fluorination: The hexafluoro substitution significantly increases electronegativity and acidity (pKa ~9–11 for fluorinated alcohols vs. ~16–19 for non-fluorinated analogs). Solubility: Enhanced lipophilicity due to fluorine atoms, improving solubility in non-polar solvents.
- Applications : Fluorinated alcohols are used as intermediates in agrochemicals and pharmaceuticals due to their stability and bioactivity .
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)
- Structure: Contains a 2,6-dimethylphenyl group linked to an acetamide moiety with a diethylamino side chain.
- Key Differences :
- Functional Group : The amide group enables hydrogen bonding, increasing water solubility compared to alcohols.
- Reactivity : Amides are less acidic (pKa ~17–20) than alcohols but participate in hydrolysis and condensation reactions.
- Applications : Used as a local anesthetic precursor (e.g., lidocaine analogs) due to its nerve-blocking properties .
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : A chloroacetamide herbicide with a 2,6-diethylphenyl group.
- Key Differences :
- Substituents : Diethyl groups increase steric bulk compared to dimethyl, reducing metabolic degradation in plants.
- Bioactivity : Acts as a potent herbicide by inhibiting fatty acid synthesis in weeds.
- Applications : Widely used in agriculture for pre-emergent weed control .
Comparative Data Table
*Hypothetical properties inferred from analogs.
Research Findings and Trends
- Steric Effects : The 2,6-dimethyl substitution in phenyl derivatives reduces rotational freedom and enhances thermal stability, as seen in acetamide analogs .
- Electronic Effects : Fluorination in alcohols increases acidity by stabilizing the conjugate base through inductive effects .
- Bioactivity : Substituted phenyl acetamides and alcohols show diverse applications, from agrochemicals (e.g., alachlor) to pharmaceuticals (e.g., lidocaine analogs) .
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